Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
CAS No.: 936330-00-6
Cat. No.: VC18586875
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936330-00-6 |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-5-7-15(21-4)8-6-14/h5-8H,9-13H2,1-4H3 |
| Standard InChI Key | OYQYPAJMTYDQBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group and at the 4-position with a 4-methoxyphenylmethyl moiety. X-ray crystallography studies of analogous compounds reveal that the piperazine ring adopts a chair conformation, while the methoxyphenyl group introduces steric and electronic effects that influence molecular packing and intermolecular interactions . The dihedral angle between the methoxyphenyl ring and the piperazine core varies depending on crystallization conditions, affecting the compound’s solubility and crystallinity .
Spectroscopic and Computational Data
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NMR Spectroscopy: The -NMR spectrum exhibits characteristic signals for the Boc group (δ 1.42 ppm, singlet), methoxy protons (δ 3.77 ppm, singlet), and aromatic protons (δ 6.82–7.26 ppm) .
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Mass Spectrometry: ESI-MS analysis shows a molecular ion peak at m/z 307.4 [M+H], consistent with the molecular formula .
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Thermal Properties: Differential scanning calorimetry (DSC) indicates a melting point range of 114–116°C, with decomposition observed above 250°C .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 306.4 g/mol | |
| Melting Point | 114–116°C | |
| LogP (Octanol-Water) | 2.72 | |
| Solubility in Water | <1 mg/mL |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Piperazine Functionalization: Boc protection of piperazine using di-tert-butyl dicarbonate in dichloromethane .
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Alkylation: Reaction of Boc-piperazine with 4-methoxybenzyl chloride in the presence of a base (e.g., KCO) in acetonitrile .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Industrial-Scale Production
Optimized conditions for large-scale synthesis include continuous flow reactors to enhance yield (up to 85%) and reduce reaction time . Critical parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.2 piperazine to benzyl chloride) .
Biological Activity and Mechanisms
Pharmacokinetics
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Absorption: High gastrointestinal absorption (LogP = 2.72) but limited blood-brain barrier penetration due to the Boc group’s bulkiness .
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Metabolism: Hepatic clearance via cytochrome P450 isoforms (CYP3A4, CYP2D6) generates hydroxylated metabolites .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for kinase inhibitors and antipsychotic agents. For example, it is used in the synthesis of Vandetanib analogs for oncology applications .
Structural Modifications
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Boc Deprotection: Treatment with HCl/dioxane yields the free piperazine, enabling further functionalization .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents for structure-activity relationship (SAR) studies .
Table 2: Comparative Analysis of Piperazine Derivatives
| Compound | Substituent | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Bromophenyl | Anticancer (IC: 8 µM) |
| Tert-butyl 4-(2-ethoxyethyl)piperazine-1-carboxylate | Ethoxyethyl | Antidepressant (SSRI) |
| This Compound | 4-Methoxyphenylmethyl | Neuroprotective, Antibacterial |
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